molecular formula C15H22O4 B12519625 Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 656234-72-9

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B12519625
CAS No.: 656234-72-9
M. Wt: 266.33 g/mol
InChI Key: SSZCVBKEOPLMJA-UHFFFAOYSA-N
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Description

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkenyl and alkynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkenyl and alkynyl groups to alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The compound’s alkenyl and alkynyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkenyl and alkynyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

656234-72-9

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

diethyl 2-pent-1-enyl-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C15H22O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h10,12H,5,7-9H2,1-4H3

InChI Key

SSZCVBKEOPLMJA-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C#CC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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